What is Misonidazole-d3 and its primary research uses
What is Misonidazole-d3 and its primary research uses
An In-depth Examination of a Key Tool in Hypoxia and Radiosensitization Research
This technical guide provides a comprehensive overview of Misonidazole-d3, a deuterated analog of Misonidazole, for researchers, scientists, and drug development professionals. The document details its chemical properties, primary research applications, and methodologies for its use, with a focus on its role as an internal standard in quantitative analysis.
Introduction to Misonidazole and Misonidazole-d3
Misonidazole is a 2-nitroimidazole compound that has been extensively investigated as a radiosensitizer for hypoxic tumor cells.[1][2] Hypoxic cells, characterized by low oxygen levels, are notoriously resistant to radiation therapy. Misonidazole selectively targets these cells, and upon reduction, forms reactive intermediates that sensitize the cells to the cytotoxic effects of ionizing radiation.[1]
Misonidazole-d3 is a stable isotope-labeled version of Misonidazole, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its chemical behavior is nearly identical to that of Misonidazole, allowing it to mimic the analyte during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification.[4]
Physicochemical Properties
A summary of the key chemical and physical properties of Misonidazole and Misonidazole-d3 is presented in Table 1.
| Property | Misonidazole | Misonidazole-d3 |
| IUPAC Name | 1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | 1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
| Molecular Formula | C₇H₁₁N₃O₄ | C₇H₈D₃N₃O₄ |
| Molecular Weight | 201.18 g/mol | 204.20 g/mol |
| CAS Number | 13551-87-6 | 121244-83-5 |
Primary Research Uses of Misonidazole-d3
The primary application of Misonidazole-d3 is as an internal standard in the quantitative analysis of Misonidazole in biological matrices such as plasma and tissue samples. This is crucial for several research areas:
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Pharmacokinetic Studies: Accurate determination of Misonidazole concentrations over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Misonidazole-d3 enables precise pharmacokinetic modeling.
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Bioequivalence Studies: When comparing different formulations of Misonidazole, Misonidazole-d3 is used to ensure that the analytical method can reliably detect any differences in bioavailability.
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Correlation of Drug Exposure with Efficacy and Toxicity: By accurately measuring Misonidazole levels in preclinical and clinical studies, researchers can correlate drug exposure with its radiosensitizing effects and potential toxicities.
While Misonidazole-d3 itself is not the active therapeutic agent, its use is intrinsically linked to the research and development of Misonidazole as a radiosensitizer and a hypoxia imaging agent.
Mechanism of Action of Misonidazole as a Radiosensitizer
The efficacy of Misonidazole as a radiosensitizer stems from its selective activation under hypoxic conditions. The following diagram illustrates the proposed mechanism.
Under hypoxic conditions, Misonidazole is reduced by nitroreductases to a nitro radical anion.[1] In the absence of oxygen, this radical can be further reduced to reactive metabolites that covalently bind to cellular macromolecules, including DNA, forming adducts.[3] These adducts, in combination with the direct DNA damage from ionizing radiation, lead to an increase in lethal DNA strand breaks, thereby enhancing the radiosensitivity of the hypoxic cells.[3] In normoxic cells, the nitro radical anion is rapidly re-oxidized back to the parent Misonidazole, preventing the formation of toxic metabolites.
Experimental Protocols
Quantitative Analysis of Misonidazole in Human Plasma using LC-MS/MS
This protocol describes a method for the determination of Misonidazole in human plasma using Misonidazole-d3 as an internal standard.
5.1.1. Materials and Reagents
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Misonidazole (analytical standard)
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Misonidazole-d3 (internal standard)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Human plasma (drug-free)
5.1.2. Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
5.1.3. Preparation of Standard and Quality Control (QC) Samples
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Prepare stock solutions of Misonidazole and Misonidazole-d3 (1 mg/mL) in methanol.
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Prepare working standard solutions of Misonidazole by serial dilution of the stock solution with 50:50 acetonitrile:water.
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Prepare a working internal standard solution of Misonidazole-d3 (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
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Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1-1000 ng/mL).
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Prepare QC samples at low, medium, and high concentrations in the same manner.
5.1.4. Sample Preparation
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To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the internal standard working solution.
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Vortex for 30 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
5.1.5. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Misonidazole: [M+H]⁺ → fragment ionMisonidazole-d3: [M+H]⁺ → fragment ion |
| Collision Energy | Optimized for each transition |
5.1.6. Data Analysis
Quantify Misonidazole in the unknown samples by constructing a calibration curve of the peak area ratio of Misonidazole to Misonidazole-d3 versus the concentration of the calibration standards.
Workflow for a Pharmacokinetic Study of Misonidazole
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of Misonidazole.
This workflow begins with the administration of Misonidazole to the study subjects, followed by the collection of biological samples at various time points. In the bioanalytical phase, Misonidazole-d3 is added as an internal standard before sample preparation and analysis by LC-MS/MS. The resulting concentration data is then used in the data analysis phase to determine the key pharmacokinetic parameters of Misonidazole.
Conclusion
Misonidazole-d3 is an indispensable tool for researchers working with Misonidazole. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of Misonidazole's pharmacokinetics and its clinical potential as a hypoxic radiosensitizer. This guide provides the foundational knowledge and methodologies to effectively incorporate Misonidazole-d3 into research and development workflows.
References
- 1. Radiosensitizing effects of misonidazole and SR 2508 on a human melanoma transplanted in nude mice: influence on repair of potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Radiosensitization by hypoxic pretreatment with misonidazole: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
